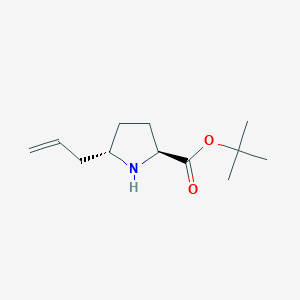

tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate

Description

tert-Butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 2-position and an allyl (prop-2-en-1-yl) substituent at the 5-position (Figure 1). Pyrrolidine-based compounds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic peptide bonds. This compound’s allyl group enables further functionalization via olefin metathesis or electrophilic additions, making it a versatile building block .

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

tert-butyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-5-6-9-7-8-10(13-9)11(14)15-12(2,3)4/h5,9-10,13H,1,6-8H2,2-4H3/t9-,10+/m1/s1 |

InChI Key |

WMNUUNTXJRFSIH-ZJUUUORDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)CC=C |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(N1)CC=C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Construction of the Pyrrolidine Core

The pyrrolidine ring system is typically constructed from proline derivatives or via cyclization reactions. A common precursor is (2S,5S)-5-methylpyrrolidine-2-carboxylic acid, which undergoes functionalization at the 5-position. For example, lithium hydroxide-mediated hydrolysis of (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate in ethanol/water quantitatively yields the carboxylic acid intermediate, preserving stereochemistry . This step is critical for subsequent modifications, as the tert-butyloxycarbonyl (Boc) group remains intact, serving as a protective group for the amine .

Microwave-assisted reactions have been employed to accelerate cycloadditions. In one protocol, methyl (S)-(+)-2-pyrrolidone-5-carboxylate reacts with trans-crotonaldehyde and acrylonitrile under microwave irradiation at 180°C, facilitated by p-toluenesulfonic acid (pTSA), to form bicyclic intermediates . While this method targets nitrostyrene derivatives, analogous conditions could be adapted for propenyl group installation.

Stereochemical Control and Resolution

The (2S,5S) configuration is enforced through chiral starting materials or asymmetric catalysis. Chiral pool synthesis using (S)-proline derivatives ensures the 2S configuration, while the 5S stereocenter is established via diastereoselective alkylation. In a reported procedure, (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate is hydrolyzed to the carboxylic acid without racemization, confirming the robustness of the Boc group under basic conditions .

Chromatographic resolution is another strategy. After introducing the propenyl group, diastereomers may be separated using flash chromatography with ethyl acetate/petroleum ether gradients . For instance, a trans/cis ratio of 96:4 was achieved in a similar pyrrolizidine synthesis, highlighting the efficacy of this method .

Reaction Optimization and Yield Data

Key steps and their yields are summarized below:

| Step | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis of ethyl ester | LiOH·H₂O, EtOH/H₂O, 16h | 98–100% | |

| Allylation (Cu-mediated) | BF₃·OEt₂, pent-4-enyl Cu, 0°C | 73% (trans) | |

| Boc protection | (Boc)₂O, NaHCO₃, THF/H₂O | 98% |

Purification and Characterization

Final purification typically involves flash column chromatography (e.g., EtOAc/hexane) to isolate the diastereomerically pure product . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used for characterization. For example, the Boc-protected intermediate exhibits distinct signals at δ 1.40 ppm (tert-butyl) and δ 4.24 ppm (pyrrolidine methine) in ¹H NMR .

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate include:

Key Observations :

- Stereochemistry : The (2S,5S) configuration is less common than (2R,5S) derivatives, which may influence diastereoselectivity in reactions or biological target binding .

- Substituent Effects : The allyl group in the target compound enhances reactivity compared to carbamoyl () or thiazole () analogues, enabling click chemistry or cross-coupling.

Physicochemical Properties

Notes:

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate, and how can stereoselectivity be ensured?

- Methodological Answer : The synthesis typically involves multi-step protocols with careful control of stereochemistry. For example, coupling reactions using DIPEA as a base and dichloromethane as a solvent can generate intermediates like mixed anhydrides, followed by nucleophilic substitution with propargylamine derivatives . Stereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. Monitoring reaction progress with LC-MS ensures intermediate formation, and purification via flash chromatography (e.g., gradients of ethyl acetate/hexane) isolates the enantiomerically pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Key for confirming stereochemistry. For instance, coupling constants (e.g., J = 8–12 Hz for vicinal protons on the pyrrolidine ring) and chemical shifts (δ ~4.5–5.5 ppm for the propargyl group) validate spatial arrangements .

- HRMS : Accurately determines molecular weight (e.g., [M+H]+ calculated for C12H20NO2: 226.1438) .

- IR : Confirms functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹ for the tert-butyl ester) .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in the structural analysis and crystallographic refinement of this compound?

- Methodological Answer : Mercury CSD facilitates visualization of crystal packing and hydrogen-bonding networks. For example, analyzing intermolecular interactions (e.g., C–H···O contacts) can explain stability trends. Packing similarity calculations against related pyrrolidine derivatives (e.g., tert-butyl (2S,4S,5R)-5-carbamoyl analogs) reveal conserved motifs . High-resolution crystallographic data refined with SHELXL (e.g., R1 < 0.05) ensures accuracy in bond-length/angle reporting .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., HCV NS5B polymerase inhibition assays at pH 7.4 vs. 6.8) .

- Structural Analogs : Test derivatives (e.g., replacing the propargyl group with a vinyl or thiazole moiety) to isolate structure-activity relationships .

- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, adjusting for variables like cell-line specificity .

Q. How can late-stage diversification techniques be applied to modify the propargyl group while maintaining the pyrrolidine core's integrity?

- Methodological Answer :

- Click Chemistry : React the propargyl group with azides (e.g., using Cu(I) catalysis) to generate triazole derivatives without disturbing the pyrrolidine ring .

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) during modifications to prevent undesired side reactions .

- Hydrogenation : Controlled hydrogenation of the propargyl group to a propyl chain (e.g., using Pd/C under H2) retains stereochemistry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Re-examine samples via HPLC (e.g., >98% purity threshold) to rule out impurities affecting melting points (e.g., reported mp ranges: 114–116°C vs. 152°C in different batches) .

- Solvent Effects : Note solvent-dependent NMR shifts (e.g., CDCl3 vs. DMSO-d6) and crystallographic solvent inclusion (e.g., THF vs. ethanol) .

Experimental Design Considerations

Q. What are best practices for scaling up the synthesis of this compound while preserving enantiomeric excess?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.